molecular formula C46H34N6 B14163990 1,1',1''-Methanetriyltris(3,5-diphenyl-1H-pyrazole) CAS No. 926321-29-1

1,1',1''-Methanetriyltris(3,5-diphenyl-1H-pyrazole)

Cat. No.: B14163990
CAS No.: 926321-29-1
M. Wt: 670.8 g/mol
InChI Key: FYZQRGHFYMDZFP-UHFFFAOYSA-N
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Description

1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by three 3,5-diphenyl-1H-pyrazole units connected through a central methanetriyl group. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including 1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole), often involve large-scale cyclocondensation reactions. These methods may utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of green catalysts and solvent-free conditions is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) is unique due to its trimeric structure, which enhances its stability and potential for diverse functionalization. This structural complexity allows for more versatile applications compared to simpler pyrazole derivatives .

Properties

CAS No.

926321-29-1

Molecular Formula

C46H34N6

Molecular Weight

670.8 g/mol

IUPAC Name

1-[bis(3,5-diphenylpyrazol-1-yl)methyl]-3,5-diphenylpyrazole

InChI

InChI=1S/C46H34N6/c1-7-19-34(20-8-1)40-31-43(37-25-13-4-14-26-37)50(47-40)46(51-44(38-27-15-5-16-28-38)32-41(48-51)35-21-9-2-10-22-35)52-45(39-29-17-6-18-30-39)33-42(49-52)36-23-11-3-12-24-36/h1-33,46H

InChI Key

FYZQRGHFYMDZFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C(N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N6C(=CC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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